molecular formula C20H24N2O6S B5883221 N-(2-ethoxyphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(2-ethoxyphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B5883221
M. Wt: 420.5 g/mol
InChI Key: MLVIQWSGXGNHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as E-4031, is a compound that has gained significant attention in scientific research due to its potential in the field of cardiology. E-4031 was first synthesized in the 1990s and has since been extensively studied for its ability to selectively block the potassium ion channels in the heart, leading to changes in the cardiac action potential.

Mechanism of Action

N-(2-ethoxyphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide selectively blocks the hERG potassium ion channel in the heart, leading to changes in the cardiac action potential. The hERG channel is responsible for the repolarization of the cardiac action potential, and its inhibition by this compound leads to prolongation of the action potential duration. This can lead to arrhythmias, as the prolonged action potential can trigger early afterdepolarizations and spontaneous firing of the cardiac cells. This compound has been shown to have a high affinity for the hERG channel and a low affinity for other potassium ion channels, making it a selective blocker of the hERG channel.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the cardiac action potential, leading to changes in the heart rate and rhythm. It has been shown to prolong the QT interval on the electrocardiogram, which is a marker of the repolarization phase of the cardiac action potential. Prolongation of the QT interval can lead to a type of arrhythmia known as torsades de pointes, which can be life-threatening. This compound has also been shown to have effects on other ion channels, such as the sodium and calcium channels, which can contribute to its overall effects on the cardiac action potential.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for lab experiments, including its high selectivity for the hERG potassium ion channel and its well-established synthesis method. It has been extensively studied in various animal models and has been shown to be a useful tool for investigating the mechanisms of arrhythmias and the effects of drugs on cardiac ion channels. However, this compound also has several limitations, including its potential to cause arrhythmias and its effects on other ion channels. Careful monitoring and control of the experimental conditions are necessary to ensure accurate and reproducible results.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, including the development of more selective and potent hERG channel blockers, the investigation of the effects of this compound on other ion channels and their role in arrhythmias, and the exploration of the potential therapeutic applications of this compound in the treatment of cardiac arrhythmias. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms of arrhythmias and the development of more effective treatments.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base, followed by the reaction of the resulting product with morpholine and phosgene. The final product is obtained through purification and recrystallization. The synthesis method has been well-documented in the literature and has been reproduced successfully by several research groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been used extensively in scientific research to study the role of potassium ion channels in cardiac action potential. It has been shown to selectively block the hERG (human ether-a-go-go-related gene) potassium ion channel, which is responsible for the repolarization of the cardiac action potential. By blocking this channel, this compound prolongs the action potential duration and can lead to arrhythmias. This compound has been used to study the mechanisms of arrhythmias in various animal models and has been shown to be a useful tool for investigating the effects of drugs on cardiac ion channels.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-3-28-19-7-5-4-6-17(19)21-29(24,25)15-8-9-18(26-2)16(14-15)20(23)22-10-12-27-13-11-22/h4-9,14,21H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVIQWSGXGNHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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